molecular formula C10H6ClF3O2 B1427267 3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-propenoic acid CAS No. 1092460-80-4

3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-propenoic acid

Cat. No.: B1427267
CAS No.: 1092460-80-4
M. Wt: 250.60 g/mol
InChI Key: JERIPOGIKJJMJU-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)cinnamic acid (CAS 1092460-80-4) is a substituted cinnamic acid derivative with a molecular formula of C10H6ClF3O2 and a molecular weight of 250.6 g/mol. This compound is of significant interest in agricultural and medicinal chemistry research, particularly in structure-activity relationship (SAR) studies. It serves as a key analog for investigating the phytotoxic activity of natural compounds. In vitro studies have demonstrated that this derivative exhibits enhanced growth inhibition of the parasitic weed Cuscuta campestris (field dodder) compared to the parent compound, trans-cinnamic acid, showing its potential as a lead structure for the design of novel, sustainable herbicidal treatments . The compound's activity is linked to specific structural features and an optimal lipophilicity range (CLogP ~3.122), which is crucial for its bioactivity . Furthermore, the 3-chloro-4-(trifluoromethyl)phenyl moiety is a valuable building block in multi-target drug discovery. It is utilized in the synthesis of novel N-arylcinnamanilides, which are investigated for their dual antimicrobial and anti-inflammatory properties, representing a promising approach to treating complex diseases . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-[3-chloro-4-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1-5H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERIPOGIKJJMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901204723
Record name 3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-propenoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID901204723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092460-80-4
Record name 3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092460-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aldol Condensation of Substituted Benzaldehydes

A common approach to synthesize cinnamic acid derivatives involves an aldol condensation between substituted benzaldehydes and acetaldehyde or malonic acid derivatives. For trifluoromethyl-substituted compounds, m-trifluoromethylbenzaldehyde is often used as a starting material.

  • Catalysts and Conditions: Alkaline catalysts such as 1,8-diazabicycloundec-7-ene (DBU), triethylamine, or diisopropylethylamine are employed to promote the aldol condensation under mild conditions (room temperature, 20–25 °C) in solvents like tetrahydrofuran, methanol, or methyl tert-butyl ether.

  • Reaction Example: Mixing 0.1 mol of m-trifluoromethylbenzaldehyde with 0.25 mol acetaldehyde and 0.02 mol DBU in tetrahydrofuran at room temperature for 48 hours yields m-trifluoromethyl cinnamaldehyde with 75% yield and >98% purity.

  • Notes: This method is advantageous due to its short synthetic route, mild conditions, and suitability for scale-up.

Conversion to 3-Chloro-4-(trifluoromethyl)cinnamic Acid

While the above describes preparation of trifluoromethyl cinnamaldehyde, the chlorinated derivative can be accessed by starting from appropriately substituted benzaldehydes or by subsequent chlorination of trifluoromethyl cinnamic acid.

  • Chlorination: Chlorination at the 3-position (meta to the trifluoromethyl group) can be achieved using electrophilic aromatic substitution methods, although specific protocols for 3-chloro-4-(trifluoromethyl)cinnamic acid are less commonly detailed in literature, indicating the need for careful control of regioselectivity.

Preparation via Mixed Anhydride Formation and Reduction

An alternative synthetic route involves the conversion of 3-(trifluoromethyl)cinnamic acid into reactive mixed anhydrides followed by reduction steps to obtain related intermediates, which can be further functionalized.

  • Mixed Anhydride Formation: Reacting 3-(trifluoromethyl)cinnamic acid with alkyl chloroformates (e.g., ethyl chloroformate) in the presence of bases such as triethylamine or 4-(dimethylamino)pyridine in solvents like toluene or tetrahydrofuran at low temperatures (-35 °C to 35 °C, preferably -20 °C to 5 °C) produces mixed anhydrides.

  • Reduction: The mixed anhydride can be reduced using aqueous sodium borohydride in solvents like dioxane or tetrahydrofuran at 0–5 °C to yield 3-[3-(trifluoromethyl)phenyl]-2-propen-1-ol intermediates with yields ranging from 74% to 90%.

  • Further Functionalization: These intermediates can be converted into aldehydes or other derivatives through titanium isopropoxide-mediated reactions and catalytic hydrogenation, facilitating the synthesis of more complex molecules.

Synthesis of Amides and Derivatives Related to 3-Chloro-4-(trifluoromethyl)cinnamic Acid

  • Amide Formation: The acid can be converted into anilides or amides by reacting with appropriate anilines in the presence of phosphorus trichloride in dry chlorobenzene under microwave irradiation. This method is efficient for producing derivatives used in pharmaceutical research.

  • General Procedure: Acid is dissolved in dry chlorobenzene, phosphorus trichloride and aniline are added, and the mixture is subjected to microwave heating to yield the amide products.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Product/Intermediate Yield (%) Notes
Aldol Condensation m-Trifluoromethylbenzaldehyde Acetaldehyde, DBU, THF, 20–25 °C, 48 h m-Trifluoromethyl cinnamaldehyde 75 Mild conditions, high purity
Mixed Anhydride Formation 3-(Trifluoromethyl)cinnamic acid Alkyl chloroformate, triethylamine, toluene, -20 to 5 °C Mixed anhydride - Requires careful temperature control
Reduction of Mixed Anhydride Mixed anhydride NaBH4 aqueous, dioxane/THF, 0–5 °C 3-[3-(Trifluoromethyl)phenyl]-2-propen-1-ol 74–90 Efficient reduction step
Amide Formation via Microwave 3-(Trifluoromethyl)cinnamic acid Phosphorus trichloride, aniline, dry chlorobenzene, microwave N-Arylcinnamamides - Rapid synthesis, suitable for derivatives

Research Findings and Considerations

  • The aldol condensation approach provides a straightforward and scalable route to trifluoromethyl-substituted cinnamaldehydes, which can be further elaborated to the target acid.

  • Mixed anhydride formation followed by reduction is a versatile method that allows for the introduction of various substituents and functional groups, facilitating the synthesis of complex derivatives.

  • Microwave-assisted synthesis of amides from 3-(trifluoromethyl)cinnamic acid is an efficient method for generating bioactive derivatives.

  • Polymorphism studies on related cinnamic acid derivatives indicate that crystallization conditions can affect the solid-state properties, which is relevant for pharmaceutical applications.

  • The presence of trifluoromethyl and chloro substituents influences reactivity and selectivity, requiring optimized reaction conditions for high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(trifluoromethyl)cinnamic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The chlorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of substituted cinnamic acid derivatives.

Scientific Research Applications

1.1. Synthesis of Bioactive Compounds

3-Chloro-4-(trifluoromethyl)cinnamic acid serves as an important intermediate in the synthesis of bioactive compounds. The presence of the carboxylic acid group and double bond allows for further functionalization, which can enhance the biological activity of synthesized derivatives.

1.2. Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory effects. The potential for 3-Chloro-4-(trifluoromethyl)cinnamic acid to act as an anti-inflammatory agent has been explored, suggesting its utility in treating inflammatory conditions .

1.3. Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against strains such as Staphylococcus aureus and Mycobacterium smegmatis. The trifluoromethyl group is believed to enhance its efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) .

2.1. Herbicide Development

The unique chemical structure of 3-Chloro-4-(trifluoromethyl)cinnamic acid positions it as a candidate for developing novel herbicides. Its reactivity allows it to interact with various biological pathways in plants, potentially leading to effective herbicidal agents.

3.1. Supramolecular Chemistry

The compound's ability to self-assemble into supramolecular structures is of significant interest in material science. The introduction of chlorine and trifluoromethyl groups may influence these self-assembly properties, paving the way for new materials with tailored functionalities.

3.2. Ligand Design for Metal Complexes

The carboxylic acid group can chelate with metal ions, while the chlorine and trifluoromethyl groups provide steric and electronic tuning, making this compound valuable in designing ligands for metal complexes used in catalysis and other applications.

Safety and Handling Considerations

As with many chemical compounds, safety precautions are essential when handling 3-Chloro-4-(trifluoromethyl)cinnamic acid. It is classified as hazardous by OSHA standards, with potential risks including skin irritation and serious eye damage . Proper laboratory protocols should be followed to mitigate exposure.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trifluoromethyl)cinnamic acid involves its interaction with specific molecular targets and pathways. The presence of the chlorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

The biological and physicochemical properties of cinnamic acid derivatives are highly dependent on substituent positions and electronic effects. Key analogs include:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C)
3-Chloro-4-(trifluoromethyl)cinnamic acid Cl (3), -CF₃ (4) 250.60 183–185
trans-4-(Trifluoromethyl)cinnamic acid -CF₃ (4) 216.14 Not reported
3-(Trifluoromethyl)cinnamic acid -CF₃ (3) 216.14 Not reported
4-Fluoro-3-(trifluoromethyl)cinnamic acid F (4), -CF₃ (3) 234.15 141–144
3,4-Dihydroxycinnamic acid -OH (3,4) 180.16 Not reported

Key Observations :

  • Chlorine and -CF₃ Groups : The electron-withdrawing Cl and -CF₃ groups enhance stability and influence acidity, making 3-chloro-4-(trifluoromethyl)cinnamic acid more lipophilic than hydroxylated analogs like 3,4-dihydroxycinnamic acid .
  • Positional Effects : trans-4-(Trifluoromethyl)cinnamic acid (without Cl) shows higher growth inhibition in SAR studies than 2- or 3-substituted -CF₃ analogs, indicating the 4-position’s critical role .
Antioxidant and Radical Scavenging Activity
  • 3,4-Dihydroxycinnamic acid : Exhibits potent radical scavenging (IC₅₀ = 24.5 µg/mL) due to two hydroxyl groups, which donate electrons to neutralize free radicals .
  • 3-Chloro-4-(trifluoromethyl)cinnamic acid: No direct antioxidant data reported, but halogenated analogs generally show lower radical scavenging than hydroxylated derivatives due to reduced electron-donating capacity .
Gastric Acid Secretion and Ulcer Protection

Cinnamic acid derivatives inhibit gastric acid secretion by targeting H⁺/K⁺-ATPase (proton pump). Notable findings:

  • 3-(Trifluoromethyl)cinnamic acid : Achieved 73.8% gastric emptying (vs. control: 61.0%), outperforming other -CF₃ analogs .
  • trans-4-(Trifluoromethyl)cinnamic acid : Moderate activity (70.9% gastric emptying), suggesting substituent position affects efficacy .
  • 4-(Dimethylamino)cinnamic acid: Highest antacid activity (34% inhibition), attributed to the electron-donating dimethylamino group .

Mechanistic Insight : The -CF₃ group enhances proton pump inhibition by stabilizing the compound’s interaction with the enzyme’s hydrophobic pockets .

Biological Activity

3-Chloro-4-(trifluoromethyl)cinnamic acid (C10H6ClF3O2) is a derivative of cinnamic acid characterized by a chlorine atom and a trifluoromethyl group on the aromatic ring. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and antifungal properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C10H6ClF3O2
  • Molecular Weight : 250.6 g/mol
  • Appearance : White to off-white crystalline solid
  • Melting Point : 183°C to 185°C

The unique structure of 3-Chloro-4-(trifluoromethyl)cinnamic acid allows for various interactions with biological targets, influenced by the presence of the chlorine and trifluoromethyl groups, which enhance its reactivity and binding affinity.

Anti-inflammatory Properties

Research indicates that 3-Chloro-4-(trifluoromethyl)cinnamic acid may possess significant anti-inflammatory properties. The compound has been studied for its potential to modulate inflammatory pathways, making it a candidate for treating conditions associated with inflammation.

Antimicrobial and Antifungal Activity

Numerous studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains, including:

  • Staphylococcus aureus (including MRSA)
  • Enterococcus faecalis
  • Mycobacterium smegmatis

In vitro studies revealed that derivatives of 3-Chloro-4-(trifluoromethyl)cinnamic acid exhibited minimum inhibitory concentrations (MICs) ranging from 0.15 to 5.57 µM against S. aureus and E. faecalis, demonstrating comparable or superior efficacy to clinically used antibiotics .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and their respective effectiveness of 3-Chloro-4-(trifluoromethyl)cinnamic acid compared to similar compounds:

Compound NameAntimicrobial Activity (MIC in µM)Anti-inflammatory PotentialUnique Features
3-Chloro-4-(trifluoromethyl)cinnamic acid 0.15 - 5.57ModerateChlorine and trifluoromethyl substitutions
4-Chloro-3-(trifluoromethyl)cinnamic acid 0.20 - 6.00LowSimilar substitutions but different position
3-Bromo-4-(trifluoromethyl)cinnamic acid 0.30 - 7.00LowBromine instead of chlorine
3-Chloro-4-methylcinnamic acid 0.25 - 5.00ModerateMethyl substitution instead of trifluoromethyl

The mechanism through which 3-Chloro-4-(trifluoromethyl)cinnamic acid exerts its biological effects involves its interaction with specific molecular targets within cells. The chlorine and trifluoromethyl groups can modulate the compound's reactivity, influencing binding affinities to biological targets that regulate inflammatory responses and microbial growth.

Case Studies

  • Antibacterial Efficacy Against MRSA :
    A study conducted on a series of anilides derived from trifluoromethylcinnamic acids demonstrated that specific derivatives showed submicromolar activity against MRSA strains, indicating the potential for developing new antibacterial agents based on this scaffold .
  • Anti-inflammatory Screening :
    Another investigation highlighted the anti-inflammatory potential of cinnamic acid derivatives, including 3-Chloro-4-(trifluoromethyl)cinnamic acid, suggesting its application in treating chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-Chloro-4-(trifluoromethyl)cinnamic acid, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via Knoevenagel condensation, where substituted benzaldehydes react with malonic acid derivatives. For halogenated analogs (e.g., 4-(trifluoromethyl)cinnamic acid), catalysts like piperidine or microwave-assisted methods improve yield and regioselectivity . Key parameters include temperature control (70–100°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions (e.g., chloro and trifluoromethyl groups). Downfield shifts for aromatic protons near electron-withdrawing groups are expected .
  • HPLC : Reverse-phase HPLC with trifluoroacetic acid (TFA) in the mobile phase (e.g., 0.1% TFA in acetonitrile/water) achieves retention times ~1.3 minutes under QC-SMD-TFA05 conditions .
  • Mass Spectrometry : Exact mass analysis (e.g., 234.00205 Da for analogs) confirms molecular composition. High-resolution MS (HRMS) with electrospray ionization (ESI) is recommended .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity for drug design applications?

  • Answer : DFT studies using the B3LYP/6-311++G(d,p) basis set optimize molecular geometry and calculate frontier molecular orbitals (FMOs). For trans-4-(trifluoromethyl)cinnamic acid, HOMO-LUMO gaps (~2.6–3.8 eV) indicate charge transfer efficiency, while UV-Vis spectra (λ = 323–477 nm) correlate with π→π* transitions . These methods can be adapted to model the 3-chloro derivative’s electronic interactions for structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions between experimental crystallographic data and computational structural predictions?

  • Answer : Discrepancies in bond lengths or angles (e.g., C–C bonds in aromatic rings) arise from basis set limitations or solvent effects in DFT. Hybrid approaches, such as comparing X-ray diffraction data with solvent-adjusted DFT models (e.g., using PCM solvation), improve accuracy. For example, C3–C4 bond lengths in cinnamic acid derivatives show <0.02 Å deviation when solvent effects are included .

Q. How can molecular docking and ADMET studies guide pharmacological applications?

  • Answer : Docking simulations (e.g., AutoDock Vina) assess binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases. ADMET predictions using tools like SwissADME evaluate bioavailability (%ABS >50% for cinnamic acid derivatives) and toxicity (e.g., Ames test negativity). The trifluoromethyl group enhances metabolic stability, while the chloro substituent may influence target selectivity .

Q. What analytical challenges arise in quantifying trace metabolites or degradation products?

  • Answer : LC-MS/MS with multiple reaction monitoring (MRM) detects low-abundance metabolites (e.g., hydroxylated or dechlorinated derivatives). Deuterated internal standards (e.g., d4d_4-TFA) minimize matrix effects. For stability studies, accelerated degradation under acidic/oxidative conditions identifies major pathways (e.g., decarboxylation) .

Methodological Considerations

Q. How should researchers handle safety and storage concerns for this compound?

  • Answer : While specific SDS data are limited for the 3-chloro derivative, analogs suggest handling as a Category 2 irritant. Use PPE (gloves, goggles) and store under inert gas (N2_2) at −20°C to prevent hydrolysis. Waste disposal should follow halogenated organic compound protocols .

Q. What computational tools are recommended for vibrational assignments and spectral interpretation?

  • Answer : Gaussian 09 or ORCA software calculates IR/Raman spectra. For trans-4-(trifluoromethyl)cinnamic acid, vibrational modes at 1700 cm1^{-1} (C=O stretch) and 1100 cm1^{-1} (C–F stretch) are diagnostic. Scaling factors (0.961–0.983) adjust for anharmonicity .

Tables for Key Data

Property Method Value/Outcome Reference
HOMO-LUMO GapDFT/B3LYP/6-311++G(d,p)2.60–3.83 eV
HPLC Retention TimeQC-SMD-TFA051.29 minutes
Exact Mass (Analog)HRMS (ESI+)234.00205 Da
Metabolic Stability (Pred.)SwissADMEHigh (CYP450 inhibition <50%)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-propenoic acid
Reactant of Route 2
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3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-propenoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.